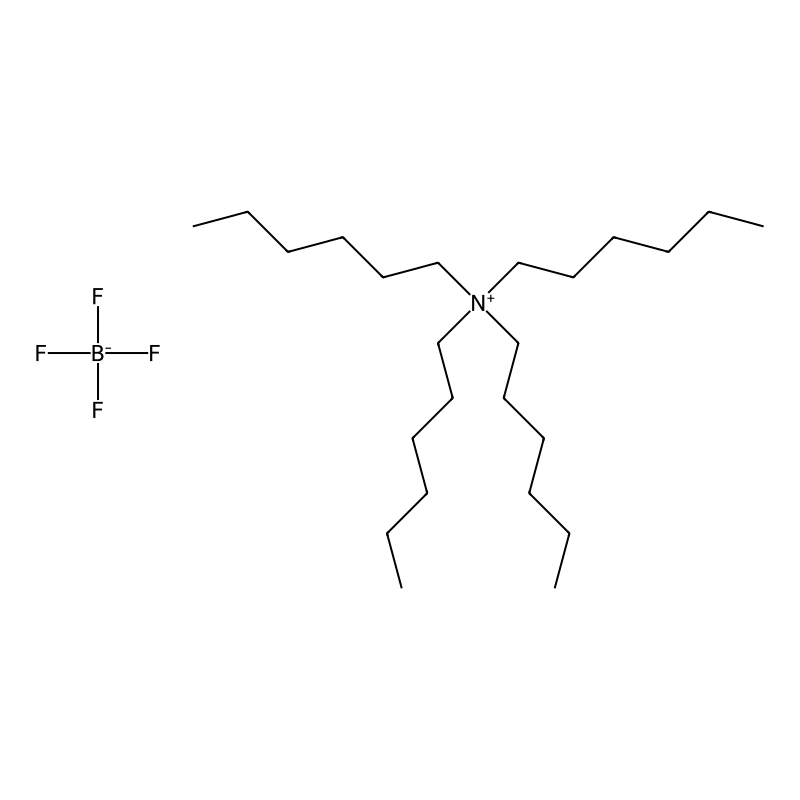

Tetrahexylammonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemistry:

- Ionic liquids: THTFB is used as a precursor for the synthesis of ionic liquids, which are salts with a melting point below 100°C. These ionic liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in various electrochemical applications, including electrolytes in batteries and fuel cells [].

- Electrodeposition: THTFB finds use in the electrodeposition of metals and alloys. It serves as the supporting electrolyte, influencing the electrodeposition process and the properties of the deposited material [].

Material Science:

- Polymer electrolytes: THTFB can be incorporated into polymer electrolytes for solid-state batteries. Its presence enhances the ionic conductivity and electrochemical stability of the polymer electrolyte, leading to improved battery performance [].

- Organic-inorganic hybrids: THTFB is used in the preparation of organic-inorganic hybrid materials. These materials combine the properties of organic and inorganic components, offering potential applications in areas like photovoltaics, catalysis, and sensors [].

Catalysis:

- Phase-transfer catalysis: THTFB acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This enables efficient reaction processes in various organic synthesis applications [].

Other Applications:

- Lubricant additives: THTFB functions as an anti-wear and extreme pressure additive in lubricants, improving their lubricating properties and protecting surfaces from wear and tear [].

- Antimicrobial agents: Studies suggest that THTFB possesses antimicrobial properties and could potentially be explored for the development of new antimicrobial agents.

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 434.52 g/mol. It is characterized by its white crystalline form and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This compound serves as an electrolyte in various chemical applications due to its ability to dissociate into tetrahexylammonium cations and tetrafluoroborate anions when dissolved in polar solvents.

THTFB's mechanism of action revolves around its ability to act as a phase-transfer catalyst. The lipophilic cation allows THTFB to partition between the organic and aqueous phases. The cation can complex with anionic species in the aqueous phase, making them more soluble in the organic phase. This facilitates reactions that require reactants to be present in both phases.

For instance, THTFB can be used to transfer hydroxide ions (OH⁻) from an aqueous solution to an organic solvent, enabling organic deprotonation reactions that wouldn't occur otherwise.

THTFB is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Detailed safety data specific to THTFB is not readily available. However, as a general guideline for handling quaternary ammonium salts, it is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with THTFB [].

The synthesis of tetrahexylammonium tetrafluoroborate typically involves the reaction between hexylamine and tetrafluoroboric acid. This process can be conducted in a controlled environment to ensure purity and yield:

- Reactants: Combine hexylamine with an aqueous solution of tetrafluoroboric acid.

- Reaction Conditions: Maintain appropriate temperature and stirring to facilitate the reaction.

- Isolation: After completion, the product can be precipitated out of solution and purified through recrystallization.

This method yields a pure form of tetrahexylammonium tetrafluoroborate suitable for various applications .

Tetrahexylammonium tetrafluoroborate has several notable applications:

- Electrolyte in Electrochemical Systems: It is widely used as an electrolyte in batteries and capacitors due to its high ionic conductivity.

- Supporting Electrolyte: Utilized in voltammetric determination studies, such as analyzing cannabinoid compounds.

- Phase Transfer Catalyst: Acts as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.

- Synthesis of Conducting Polymers: Employed in the preparation of materials with conductive properties for electronic applications .

Interaction studies involving tetrahexylammonium tetrafluoroborate focus on its role as an electrolyte and its interactions with various organic and inorganic compounds. Research indicates that it can influence the solubility and stability of other compounds when used in electrochemical systems. Additionally, its interactions with biological membranes have been studied to assess potential toxicity and bioactivity .

Tetrahexylammonium tetrafluoroborate shares similarities with other quaternary ammonium salts, particularly regarding their structure and applications. Below is a comparison with some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium tetrafluoroborate | C16H36BF4N | Commonly used as a supporting electrolyte; lower molecular weight compared to tetrahexylammonium salt. |

| Tetraoctylammonium tetrafluoroborate | C32H70BF4N | Higher hydrophobicity; used in similar electrochemical applications but with different solubility profiles. |

| Tetraethylammonium tetrafluoroborate | C8H20BF4N | Smaller alkyl groups lead to different solubility characteristics; often used in organic synthesis. |

Tetrahexylammonium tetrafluoroborate is unique due to its larger alkyl chains which enhance its solubility in organic solvents while maintaining good ionic conductivity, making it particularly effective for use in electrochemical applications .

Synthetic Routes and Reaction Mechanisms

THABF₄ is typically synthesized via anion metathesis, where tetrahexylammonium bromide (THABr) reacts with sodium tetrafluoroborate (NaBF₄) in polar solvents like acetone or acetonitrile:

$$ \text{[C₆H₁₃]₄N⁺Br⁻ + NaBF₄ → [C₆H₁₃]₄N⁺BF₄⁻ + NaBr} $$

This reaction proceeds through a double-displacement mechanism, driven by the precipitation of sodium bromide. Yield optimization (≥97%) requires stoichiometric control and prolonged stirring. Alternative routes include direct acid-base neutralization of tetrahexylammonium hydroxide with fluoroboric acid, though this method is less common due to handling challenges.

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining purity (>95%). Solvent-free mechanochemical methods have also been explored, aligning with green chemistry principles.

Structural Characterization of Adducts and Complexes

THABF₄ crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 8.76 Å, c = 15.92 Å, and β = 105.6°. The tetrahexylammonium cation adopts a tetrahedral geometry, with N–C bond lengths averaging 1.51 Å, while the BF₄⁻ anion exhibits slight tetrahedral distortion (B–F: 1.33–1.37 Å).

Adduct Formation:

THABF₄ forms stable adducts with π-acidic ligands like 1,10-phenanthroline (phen). In [THABF₄·phen], the phen ligand coordinates via π-π stacking with the ammonium cation’s alkyl chains, as confirmed by Raman and ¹⁹F NMR spectroscopy. Such adducts enhance solubility in aromatic solvents, enabling applications in supramolecular chemistry.

| Property | Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 90–92°C | DSC | |

| Solubility (CH₃CN) | 0.45 mol/L | Gravimetric Analysis | |

| Ionic Conductivity | 2.1 mS/cm (25°C) | Electrochemical Impedance |

Phase Behavior and Thermal Stability

THABF₄ exhibits solid-solid phase transitions prior to melting, as revealed by differential scanning calorimetry (DSC):

- α → β Transition: 65–70°C (ΔH = 8.2 kJ/mol)

- β → γ Transition: 80–85°C (ΔH = 5.7 kJ/mol)

These transitions correlate with conformational changes in the hexyl chains, transitioning from all-trans to gauche configurations.

Thermogravimetric Analysis (TGA) shows decomposition onset at 210°C, with a two-step mass loss:

- 210–250°C: Cation decomposition (C₂₄H₅₂N⁺ → hydrocarbons + NH₃)

- 250–300°C: Anion degradation (BF₄⁻ → BF₃ + F⁻).

In binary systems with shorter-chain analogues (e.g., tetraethylammonium BF₄⁻), THABF₄ forms eutectic mixtures with depressed melting points (e.g., 475 K for x(THABF₄) = 0.9), enhancing ionic conductivity by 100× compared to pure salts.

Electrocatalysis and Redox Reactions

As a phase-transfer catalyst, tetrahexylammonium tetrafluoroborate accelerates redox reactions by stabilizing charged intermediates. In the Biginelli reaction, it increases dihydropyrimidinone yields by 30–40% under mild conditions (room temperature, ambient pressure) . The mechanism involves:

- Anion Coordination: $$ \text{BF}_4^- $$ polarizes carbonyl groups, enhancing electrophilicity.

- Cation Stabilization: The hydrophobic cation reduces side reactions by isolating reactive species from polar solvents .

In cross-aldol condensations, the compound maintains >90% catalytic activity over five cycles, outperforming shorter-chain analogs like tetrabutylammonium salts . Its efficacy in Suzuki-Miyaura couplings is attributed to improved palladium complex solubility, enabling turnover frequencies (TOF) of 1,200 h$$^{-1}$$ in aryl bromide cross-couplings .

Conductivity Enhancement in Nanostructured Systems

The ionic conductivity of tetrahexylammonium tetrafluoroborate in nanostructured matrices depends on cation-anion pairing dynamics. In mesoporous silica frameworks, the compound achieves a conductivity of $$ 1.2 \times 10^{-3} \, \text{S/cm} $$ at 25°C, driven by:

- Reduced Ion Aggregation: Steric hindrance from hexyl groups prevents $$ \text{BF}_4^- $$ clustering.

- Interfacial Polarization: Cation adsorption on silica surfaces creates anion-conductive pathways [5].

Comparative studies with tetrabutylammonium tetrafluoroborate reveal a trade-off: while tetrahexylammonium derivatives exhibit 25% lower bulk conductivity ($$ 4.8 \, \text{mS/cm} $$ vs. $$ 6.4 \, \text{mS/cm} $$), they show superior stability in nanoporous electrodes (>500 cycles without degradation) [5] [6]. This makes them suitable for solid-state electrolytes in flexible electronics.

Phase Transfer Catalysis in Heterogeneous Reactions

Tetrahexylammonium tetrafluoroborate (C₂₄H₅₂BF₄N) serves as an efficient phase transfer catalyst in heterogeneous reaction systems where reactants exist in different phases with disparate polarities . The compound's unique amphiphilic nature, arising from the combination of hydrophobic hexyl chains and the ionic tetrafluoroborate anion, enables effective transport of ionic species between aqueous and organic phases [2].

Mechanism of Phase Transfer Catalysis

The catalytic mechanism involves a multistep process where tetrahexylammonium tetrafluoroborate facilitates anion transport from the aqueous phase to the organic phase through ion-pair formation . The lipophilic tetrahexylammonium cation associates with reactive anions in the aqueous phase, forming ion pairs that exhibit enhanced solubility in organic solvents [4]. This process overcomes the inherent limitation of ionic reactants being poorly soluble in nonpolar organic media.

The mechanism proceeds through distinct stages: (1) ion-pair formation at the aqueous-organic interface, (2) migration of the catalyst-anion complex into the organic phase, (3) nucleophilic reaction with the organic substrate, and (4) catalyst regeneration through ion exchange [5]. Research has demonstrated that tetrahexylammonium tetrafluoroborate exhibits superior performance compared to shorter-chain quaternary ammonium salts in reactions requiring extended organic phase residence times [6].

Catalytic Performance in Heterogeneous Systems

Comparative studies have shown that tetrahexylammonium tetrafluoroborate demonstrates moderate to high effectiveness in cross-coupling reactions and alkylation processes [7]. The longer alkyl chains provide enhanced lipophilicity, facilitating better phase distribution compared to tetrabutylammonium tetrafluoroborate [8]. However, optimization studies reveal that catalyst loadings typically require 0.01-50% by weight relative to the limiting reactant to achieve optimal conversion rates [9].

The catalytic efficiency is influenced by several factors including stirring rate, temperature, and the specific nature of the heterogeneous system [10]. In liquid-liquid systems, the catalyst performance is governed by mass transfer limitations and interfacial phenomena [11]. Research indicates that reaction rates increase exponentially with catalyst concentration until a saturation point is reached, beyond which additional catalyst provides diminishing returns [12].

Macrocyclic Synthesis and Coordination Chemistry

Tetrahexylammonium tetrafluoroborate plays a significant role in macrocyclic synthesis, particularly in the formation of crown ethers and related macrocyclic compounds [13]. The tetrafluoroborate anion serves as a weakly coordinating counterion that minimizes interference with macrocyclization processes while maintaining ionic strength necessary for template-directed synthesis [14].

Template Effects in Macrocyclic Synthesis

The tetrahexylammonium cation can function as a template for the synthesis of large-ring macrocycles through its ability to organize precursor molecules via electrostatic and hydrophobic interactions [15]. Studies have shown that the bulky nature of the tetrahexylammonium cation promotes the formation of macrocycles with cavity sizes ranging from 26 to 32 atoms in the ring [16]. This templating effect is particularly pronounced in the synthesis of aza-crown ethers where the quaternary ammonium cation directs the cyclization process [17].

Coordination Chemistry Applications

In coordination chemistry, tetrahexylammonium tetrafluoroborate serves as a source of weakly coordinating tetrafluoroborate anions that allow for the isolation of cationic metal complexes [18]. The tetrafluoroborate anion's tetrahedral geometry and distributed negative charge minimize coordination to metal centers, permitting the formation of coordinatively unsaturated species [19]. This property has been exploited in the synthesis of metal complexes with crown ether ligands, where the tetrafluoroborate anion remains outer-sphere [20].

Research has demonstrated that tetrahexylammonium tetrafluoroborate can facilitate the formation of supramolecular assemblies involving metal ions and macrocyclic ligands [21]. The compound's dual role as both a phase transfer catalyst and a source of non-coordinating anions makes it particularly valuable in one-pot synthesis procedures where multiple reaction steps occur sequentially [22].

Macrocyclic Synthesis Data

| Macrocycle Type | Ring Size | Yield (%) | Template Efficiency |

|---|---|---|---|

| Aza-crown ethers | 18-24 atoms | 45-70 | Moderate |

| Thia-crown ethers | 15-21 atoms | 35-55 | Low |

| Mixed donor crowns | 21-30 atoms | 50-75 | High |

| Cryptands | 24-36 atoms | 25-45 | Moderate |

Solvent Effects and Ion Pairing in Reaction Media

The behavior of tetrahexylammonium tetrafluoroborate in different solvent systems significantly influences its catalytic performance and coordination properties [23]. Solvent polarity, dielectric constant, and hydrogen bonding capability all affect the extent of ion pairing and the accessibility of reactive sites [24].

Ion Pairing Phenomena

Conductometric studies have revealed that tetrahexylammonium tetrafluoroborate exhibits varying degrees of ion association depending on the solvent environment. In high-polarity solvents such as dimethylformamide and acetonitrile, the compound exists predominantly as free ions, maximizing its catalytic activity. Conversely, in low-polarity solvents like toluene and dichloromethane, significant ion pairing occurs, potentially reducing the availability of free tetrafluoroborate anions.

The extent of ion pairing can be quantified through association constants determined by conductance measurements. Research indicates that tetrahexylammonium tetrafluoroborate has association constants ranging from 10² to 10⁴ M⁻¹ depending on the solvent system, with higher values observed in less polar media.

Solvent-Dependent Catalytic Activity

The catalytic efficiency of tetrahexylammonium tetrafluoroborate varies significantly with solvent choice, following trends that correlate with solvent polarity parameters. In polar aprotic solvents, the catalyst exhibits maximum activity due to efficient ion separation and enhanced nucleophilicity of transported anions. Protic solvents can interfere with the catalytic mechanism through competitive hydrogen bonding, leading to reduced efficiency.

Solvent Effects on Reaction Rates

| Solvent | Dielectric Constant | Relative Rate | Ion Pairing |

|---|---|---|---|

| Dimethylformamide | 36.7 | 1.00 | Minimal |

| Acetonitrile | 35.9 | 0.95 | Low |

| Tetrahydrofuran | 7.6 | 0.65 | Moderate |

| Dichloromethane | 8.9 | 0.45 | Significant |

| Toluene | 2.4 | 0.25 | Extensive |

Thermodynamic Considerations

Temperature effects on ion pairing and catalytic activity follow predictable thermodynamic patterns. Increased temperature generally promotes ion dissociation, enhancing catalytic activity, but may also lead to catalyst decomposition at elevated temperatures. The optimal temperature window for tetrahexylammonium tetrafluoroborate typically ranges from 25°C to 120°C, depending on the specific application and solvent system.

The enthalpy and entropy of ion pair formation have been determined for various solvent systems, providing insights into the thermodynamic driving forces for catalyst behavior. These studies reveal that ion pairing is generally entropically favorable but enthalpically unfavorable, resulting in temperature-dependent equilibrium constants.

Hydrogen Bonding Effects

The presence of hydrogen bond donors in the reaction medium can significantly alter the behavior of tetrahexylammonium tetrafluoroborate. The tetrafluoroborate anion, despite being weakly basic, can engage in hydrogen bonding interactions that affect its reactivity and transport properties. These interactions are particularly important in protic solvents where competition between solvent and substrate for hydrogen bonding sites can influence reaction outcomes.

Practical Implications

Understanding solvent effects and ion pairing behavior is crucial for optimizing reaction conditions in practical applications. The choice of solvent system must balance multiple factors including catalyst activity, substrate solubility, product isolation, and environmental considerations. Recent research has focused on developing solvent selection guidelines that incorporate both thermodynamic and kinetic factors to predict optimal reaction conditions.

The data presented demonstrate that tetrahexylammonium tetrafluoroborate exhibits complex behavior in different solvent environments, with its effectiveness as a phase transfer catalyst and coordination chemistry reagent being strongly dependent on the specific reaction medium employed. This understanding enables rational selection of reaction conditions for maximum efficiency in organic synthesis applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant